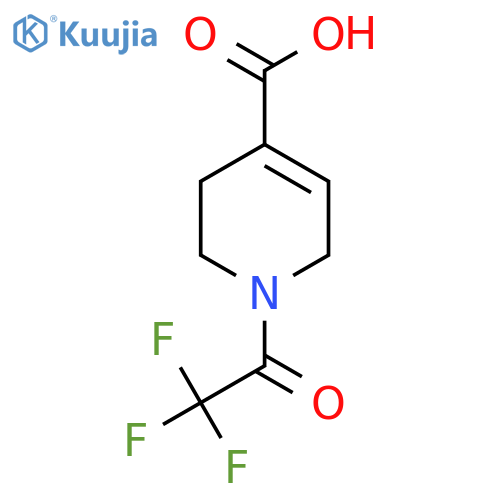

Cas no 2025971-40-6 (1-(Trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid)

1-(Trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-6405875

- 1-(trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid

- 2025971-40-6

- 1-(Trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid

-

- インチ: 1S/C8H8F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h1H,2-4H2,(H,13,14)

- InChIKey: VNTGGAHHLCUJEX-UHFFFAOYSA-N

- ほほえんだ: FC(C(N1CC=C(C(=O)O)CC1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 223.04562760g/mol

- どういたいしつりょう: 223.04562760g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 57.6Ų

1-(Trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6405875-0.05g |

1-(trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid |

2025971-40-6 | 95.0% | 0.05g |

$455.0 | 2025-03-15 | |

| Enamine | EN300-6405875-1.0g |

1-(trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid |

2025971-40-6 | 95.0% | 1.0g |

$541.0 | 2025-03-15 | |

| Enamine | EN300-6405875-0.1g |

1-(trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid |

2025971-40-6 | 95.0% | 0.1g |

$476.0 | 2025-03-15 | |

| Enamine | EN300-6405875-2.5g |

1-(trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid |

2025971-40-6 | 95.0% | 2.5g |

$1063.0 | 2025-03-15 | |

| Enamine | EN300-6405875-0.5g |

1-(trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid |

2025971-40-6 | 95.0% | 0.5g |

$520.0 | 2025-03-15 | |

| Enamine | EN300-6405875-0.25g |

1-(trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid |

2025971-40-6 | 95.0% | 0.25g |

$498.0 | 2025-03-15 | |

| Enamine | EN300-6405875-5.0g |

1-(trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid |

2025971-40-6 | 95.0% | 5.0g |

$1572.0 | 2025-03-15 | |

| Enamine | EN300-6405875-10.0g |

1-(trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid |

2025971-40-6 | 95.0% | 10.0g |

$2331.0 | 2025-03-15 |

1-(Trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

1-(Trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acidに関する追加情報

1-(Trifluoroacetyl)-1,2,3,6-Tetrahydropyridine-4-Carboxylic Acid: A Comprehensive Overview

1-(Trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid, with the CAS number 2025971-40-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydropyridines, which are known for their diverse biological activities and applications in drug design. The structure of this molecule is characterized by a six-membered ring system with a trifluoroacetyl group and a carboxylic acid moiety, making it a unique derivative with potential therapeutic implications.

The synthesis of 1-(Trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves a series of well-established organic reactions. The core tetrahydropyridine ring can be synthesized through the Paal-Knorr pyrrole synthesis or other cyclization methods. The introduction of the trifluoroacetyl group is typically achieved via acylation reactions using trifluoroacetic anhydride or similar reagents. The carboxylic acid functionality can be introduced through various methods, including hydrolysis of esters or direct oxidation of alcohols. These synthetic routes highlight the versatility of this compound in terms of chemical modification and functionalization.

Recent studies have focused on the biological activity of 1-(Trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid. Researchers have explored its potential as a modulator of ion channels and enzymes, which are critical targets in the development of new drugs for cardiovascular diseases and neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against voltage-gated sodium channels, making it a promising candidate for antiarrhythmic drug development.

In addition to its pharmacological applications, 1-(Trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid has also been investigated for its role in chemical biology and materials science. Its unique electronic properties and structural features make it an attractive candidate for use in supramolecular chemistry and nanotechnology applications. For example, researchers have utilized this compound as a building block for self-assembled monolayers and stimuli-responsive materials.

The physical properties of this compound are also worth noting. It has a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its stability under various conditions has been thoroughly evaluated, making it suitable for use in both laboratory settings and industrial applications.

In conclusion, 1-(Trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid, with CAS number 2025971-40-6, is a versatile compound with a wide range of applications in organic chemistry and pharmacology. Its unique structure and biological activity make it an important tool for researchers in various fields. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in the development of novel therapeutic agents and advanced materials.

2025971-40-6 (1-(Trifluoroacetyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid) 関連製品

- 1806852-90-3(5-(Aminomethyl)-4-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine)

- 15312-11-5(3-Acetylsulfanyl-2-aminopropanoic acid)

- 2171963-16-7(1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

- 2104000-59-9((2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one)

- 863557-42-0(benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate)

- 1213594-14-9((3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE)

- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)

- 1261786-88-2(5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine)

- 2172219-71-3(3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid)

- 60514-49-0(1,2-Didecanoyl-sn-glycerol)